methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring, a pyrazole ring, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multiple steps, starting with the preparation of the furan-2-carboxylate core. This can be achieved through the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The pyrazole ring is then introduced via a cyclization reaction involving hydrazine and an appropriate diketone. Finally, the bromophenyl groups are added through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromophenyl groups can be reduced to phenyl groups using hydrogenation.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methyl 5-{[3,5-diphenyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate.
Substitution: Methyl 5-{[3,5-bis(substituted phenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate.
Scientific Research Applications
Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl groups can enhance binding affinity through halogen bonding interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[3,5-diphenyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
- Methyl 5-{[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
- Methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
Uniqueness
Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules in material science applications .
Properties
CAS No. |
1006340-60-8 |
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Molecular Formula |
C22H16Br2N2O3 |
Molecular Weight |
516.2 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(4-bromophenyl)pyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C22H16Br2N2O3/c1-28-22(27)21-11-10-18(29-21)13-26-20(15-4-8-17(24)9-5-15)12-19(25-26)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3 |
InChI Key |
UTHVEEBISOXVGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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